molecular formula C12H19F3O B114836 1,1,1-Trifluorododec-11-en-2-one CAS No. 141023-04-3

1,1,1-Trifluorododec-11-en-2-one

Cat. No.: B114836
CAS No.: 141023-04-3
M. Wt: 236.27 g/mol
InChI Key: FGCAHPYINYMPEK-UHFFFAOYSA-N
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Description

1,1,1-Trifluorododec-11-en-2-one is an organofluorine compound characterized by the presence of three fluorine atoms attached to the first carbon of a dodec-11-en-2-one backbone. This compound is notable for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluorododec-11-en-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with dodec-11-en-2-one under controlled conditions. The reaction typically requires a catalyst, such as triethylamine, and is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a reactor. The reaction mixture is continuously extracted to obtain the desired product, this compound. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluorododec-11-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a platinum catalyst to yield trifluoroisopropanol.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a platinum catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

1,1,1-Trifluorododec-11-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorododec-11-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity. The pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoroacetone: Similar in structure but with a shorter carbon chain.

    1,1,1-Trifluoro-2-propanone: Another trifluoromethyl ketone with different reactivity.

    Hexafluoroacetone: Contains six fluorine atoms and exhibits different chemical behavior.

Uniqueness

1,1,1-Trifluorododec-11-en-2-one is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity profiles .

Properties

IUPAC Name

1,1,1-trifluorododec-11-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h2H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCAHPYINYMPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571889
Record name 1,1,1-Trifluorododec-11-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141023-04-3
Record name 1,1,1-Trifluorododec-11-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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